Valencane

Description

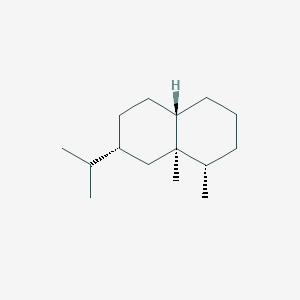

Valencane is a bicyclic sesquiterpene (C15H24) belonging to the eremophilane-valencane structural family. It is characterized by a fused bicyclic framework with a 5/6 ring system (Figure A.2). This compound and its derivatives are primarily found in plant-derived essential oils, such as Aquilaria crassna (agarwood), where they contribute to aromatic profiles and bioactivity. Biosynthetically, this compound is proposed to originate from eudesmane precursors via sequential hydride shifts and methyl migrations (Scheme A.1). Industrially, this compound derivatives like (+)-nootkatone are of high value due to their grapefruit-like aroma and applications in fragrances, food additives, and termite-repellent formulations.

Properties

CAS No. |

20479-35-0 |

|---|---|

Molecular Formula |

C15H28 |

Molecular Weight |

208.38 g/mol |

IUPAC Name |

(1S,4aS,7R,8aR)-1,8a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15+/m0/s1 |

InChI Key |

AJWBFJHTFGRNDG-LJISPDSOSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@]1(C[C@@H](CC2)C(C)C)C |

Canonical SMILES |

CC1CCCC2C1(CC(CC2)C(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Yield and Enhancement Strategies

- This compound in untreated Aquilaria crassna callus cultures: ≤0.5% of total terpenoids.

- MOF-808 treatment: Increased this compound yield by ~5× (2.5% of total terpenoids).

- Nootkatone synthesis efficiency: 85% yield via dark singlet oxygenation of valencene.

Market Relevance

- Nootkatone dominates the flavor and fragrance market (USD 350 million/year), while this compound remains a niche precursor.

Q & A

Q. What are the established methodologies for structural characterization of Valencane, and how do they address ambiguities in its stereochemical configuration?

- Methodological Answer : this compound’s cyclohexane-based structure (methyl substituents and double bonds) requires multi-modal spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while X-ray crystallography resolves spatial arrangements. Gas chromatography-mass spectrometry (GC-MS) verifies purity and detects isomerization byproducts. For unresolved stereochemistry, computational methods like density functional theory (DFT) predict energetically favorable configurations .

Q. How can researchers optimize this compound synthesis to minimize byproducts in cyclization reactions?

- Methodological Answer : Key steps include:

- Catalyst Screening : Test transition-metal catalysts (e.g., palladium or ruthenium complexes) to improve regioselectivity.

- Reaction Kinetics : Use high-performance liquid chromatography (HPLC) to monitor intermediate formation and adjust temperature/pH to suppress side reactions.

- Post-Reaction Analysis : Employ thin-layer chromatography (TLC) and column chromatography to isolate this compound, followed by yield quantification via gravimetric analysis .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying thermal and oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.

- Accelerated Aging Studies : Expose this compound to elevated temperatures (40–80°C) and humidity (75% RH) for 4–12 weeks, with periodic Fourier-transform infrared (FTIR) spectroscopy to detect carbonyl formation.

- Oxidative Stability : Use radical initiators (e.g., AIBN) in controlled oxygen environments, analyzed via electron paramagnetic resonance (EPR) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved in multi-step syntheses?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR and MS results with isotopic labeling (e.g., deuterated solvents) to distinguish artifacts from true signals.

- Dynamic NMR (DNMR) : Resolve fluxional behavior in flexible substituents by analyzing temperature-dependent spectral shifts.

- Comparative Analysis : Benchmark against structurally analogous compounds (e.g., nootkatone derivatives) to identify outliers .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare bioactivity across concentrations; use Tukey’s HSD to address multiple comparisons.

- Meta-Analysis : Aggregate datasets from independent trials to assess reproducibility, applying funnel plots to detect publication bias .

Q. How can researchers design experiments to reconcile discrepancies between computational predictions and empirical results in this compound’s reactivity?

- Methodological Answer :

- Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for reactive sites with molecular mechanics (MM) for bulk solvent effects.

- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify error sources.

- Experimental Validation : Synthesize proposed intermediates and characterize them via time-resolved spectroscopy (e.g., stopped-flow UV-Vis) .

Methodological Best Practices

- Data Integrity : Use laboratory notebooks with timestamps and raw data backups to ensure reproducibility. Reference protocols from evidence on ethical data collection .

- Contradiction Resolution : Apply Occam’s razor to prioritize simplest explanations, then design controlled experiments to isolate variables (e.g., solvent polarity, catalyst loading) .

- Peer Review : Pre-submission validation via independent replication or blind data analysis reduces confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.